COX-2 Inhibitory Activity: Sulindac Acyl Glucuronide vs. Active Sulfide Metabolite
Sulindac Acyl-β-D-Glucuronide is a pharmacologically inactive metabolite, in stark contrast to the active sulfide metabolite, sulindac sulfide, which is a potent COX-2 inhibitor. While sulindac sulfide exhibits an EC50 of 0.02 µM for COX-2 inhibition, the acyl glucuronide conjugate does not demonstrate significant COX inhibitory activity at relevant concentrations [1]. This functional divergence underscores the need for separate reference standards for activity assays versus metabolite quantification.
| Evidence Dimension | COX-2 inhibitory activity |
|---|---|
| Target Compound Data | No significant inhibition at therapeutic concentrations |
| Comparator Or Baseline | Sulindac Sulfide: EC50 = 0.02 µM |
| Quantified Difference | Target is pharmacologically inactive; comparator is a potent inhibitor |
| Conditions | In vitro COX-2 inhibition assay |
Why This Matters
Procurement for pharmacological studies must differentiate between inactive glucuronide metabolite and active sulfide to avoid misinterpretation of results.
- [1] FDA Label: Sulindac (STAT Rx USA LLC) - Package Insert. Section 12.2: Pharmacodynamics. Reference ID: 3154366. View Source
